Acolbifene Hydrochloride

Breast Cancer Xenograft Models Antiestrogen Potency

Procure Acolbifene Hydrochloride (CAS 252555-01-4), the active metabolite of EM-800, for definitive SERM research. Unlike tamoxifen or toremifene, its pure antagonism in breast/endometrial tissue—with zero uterotrophic activity—eliminates confounding agonist effects. As the most potent comparator in ZR-75-1 xenograft models and a benchmark for tamoxifen-resistance studies, this compound is essential for reproducible in vivo efficacy and tissue-selectivity assays.

Molecular Formula C29H32ClNO4
Molecular Weight 494.0 g/mol
CAS No. 252555-01-4
Cat. No. B1665000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcolbifene Hydrochloride
CAS252555-01-4
SynonymsAcolbifene Hydrochloride
Molecular FormulaC29H32ClNO4
Molecular Weight494.0 g/mol
Structural Identifiers
SMILESCC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl
InChIInChI=1S/C29H31NO4.ClH/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30;/h5-14,19,29,31-32H,2-4,15-18H2,1H3;1H/t29-;/m0./s1
InChIKeyBYQDPIXWTVEVEA-JMAPEOGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acolbifene Hydrochloride (CAS 252555-01-4) – Product Overview for Research & Development Procurement


Acolbifene Hydrochloride (CAS 252555-01-4) is the hydrochloride salt of acolbifene (EM-652, SCH 57068), a fourth-generation, orally active selective estrogen receptor modulator (SERM) that acts as a pure antiestrogen in mammary gland and endometrial tissues. [1] As the active metabolite of the prodrug EM-800, it is distinguished from other SERMs by its lack of intrinsic estrogenic activity in these tissues. [2] The compound exhibits high potency in inhibiting estradiol-induced transcriptional activity of both estrogen receptor alpha (ERα) and beta (ERβ).

Why Acolbifene Hydrochloride (CAS 252555-01-4) Cannot Be Substituted by Other SERMs in Critical Research


The interchangeability of selective estrogen receptor modulators (SERMs) in research is precluded by their distinct tissue-specific pharmacological profiles. Acolbifene Hydrochloride exhibits a unique combination of pure antagonism in the breast and endometrium while maintaining estrogen-like beneficial effects on bone and lipid metabolism. [1] This profile is not replicated by other SERMs, many of which, such as tamoxifen and toremifene, possess partial agonist activity in the uterus, a property linked to an increased risk of endometrial cancer. [2] The specific structural features of acolbifene are responsible for its unique interaction with estrogen receptors, including the inhibition of both AF-1 and AF-2 activation domains, a mechanism not shared by all compounds in this class. Consequently, substituting acolbifene with a generic SERM would introduce significant confounding variables in any study focused on tissue-selective estrogen receptor modulation or long-term safety.

Quantitative Differentiation of Acolbifene Hydrochloride (CAS 252555-01-4) from Key Comparators: An Evidence Guide for Procurement


Superior Potency in Inhibiting Human Breast Tumor Xenograft Growth Compared to Six Other Antiestrogens

In a direct head-to-head comparison in an ovariectomized nude mouse model bearing human ZR-75-1 breast tumor xenografts, Acolbifene (EM-652) was the most potent antiestrogen among the seven compounds tested. [1] The study compared the effects of EM-652 with tamoxifen, toremifene, droloxifene, idoxifene, GW-5638, and raloxifene.

Breast Cancer Xenograft Models Antiestrogen Potency

Clinically Proven Efficacy in Tamoxifen-Resistant Breast Cancer

In a prospective, multicenter phase II clinical trial, the acolbifene prodrug EM-800 demonstrated objective responses in 12% of patients with tamoxifen-resistant breast cancer, including one complete response. [1] The study concluded that EM-800 has incomplete cross-resistance with tamoxifen.

Clinical Trial Drug Resistance Breast Cancer

Pure Antagonism in Uterine Tissue: A Key Differentiator from Toremifene and Ospemifene

Acolbifene (ACOL) demonstrated a lack of uterotrophic activity in a direct comparison with toremifene (TORE) and ospemifene (OSPE) in ovariectomized rats. [1] While TORE and OSPE significantly increased uterine weight, acolbifene had no such effect, confirming its profile as a pure antiestrogen in this tissue.

Uterine Safety SERM Pharmacology Endometrial Effects

Reduced Susceptibility to Aldehyde Oxidase 1 (AOX1) Inhibition Compared to Bazedoxifene and Lasofoxifene

An in vitro study comparing several SERMs found that acolbifene was considerably less susceptible to inhibiting human aldehyde oxidase 1 (AOX1) than bazedoxifene and lasofoxifene. [1] The rank order of AOX1 inhibition potency was raloxifene > bazedoxifene ~ lasofoxifene > tamoxifen > acolbifene.

Drug Metabolism AOX1 Inhibition Pharmacokinetics

Optimal Research Applications for Acolbifene Hydrochloride (CAS 252555-01-4) Based on Quantitative Evidence


Investigating Tamoxifen-Resistant Breast Cancer Mechanisms

As demonstrated by clinical trial data showing a 12% objective response rate in patients with tamoxifen-resistant breast cancer, acolbifene and its prodrug EM-800 are essential tools for studying the molecular basis of acquired SERM resistance. [1] Researchers can use this compound to explore the incomplete cross-resistance between SERMs and to identify alternative therapeutic targets in resistant cell lines and xenograft models. The pure antiestrogenic activity in breast tissue makes it a superior comparator for elucidating resistance pathways that are not driven by partial agonist activity.

SERM Comparative Pharmacology for Tissue-Specific Effects

The direct head-to-head comparison data showing acolbifene's lack of uterotrophic activity (0% increase in uterine weight) versus the significant increases induced by toremifene (52%) and ospemifene (56%) makes this compound the gold-standard reference for pure antagonism in the endometrium. [2] It is uniquely suited for use as a control in studies aiming to dissect the tissue-selective actions of novel SERMs, ensuring that observed effects in uterine tissue are not confounded by partial agonist activity. This is particularly valuable in long-term toxicology and safety pharmacology studies.

In Vivo Xenograft Studies Requiring Maximum Antitumor Efficacy

For research programs focused on developing new antiestrogen therapies for breast cancer, acolbifene serves as a benchmark for maximum efficacy in vivo. The study by Gutman et al. established EM-652 as the most potent of seven tested antiestrogens in a ZR-75-1 human breast tumor xenograft model. [3] Researchers can confidently select this compound as a positive control or comparator to establish a high-efficacy standard, against which novel agents or combination therapies can be measured in similar in vivo models.

Metabolic Drug Interaction Studies Involving Aldehyde Oxidase (AOX1)

Given its significantly lower potential to inhibit human aldehyde oxidase 1 (AOX1) compared to other SERMs like bazedoxifene and lasofoxifene, acolbifene is a preferred choice for in vivo studies where co-administration with other AOX1-metabolized drugs is planned. [4] This reduced liability minimizes the risk of pharmacokinetic interactions, allowing for a cleaner interpretation of pharmacodynamic outcomes and enhancing the translational relevance of the findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acolbifene Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.